N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butylethanediamide
Description
N'-[2-(2H-1,3-Benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butylethanediamide is a synthetic small molecule characterized by a benzodioxol moiety, a fluorophenyl-substituted piperazine ring, and a butylethanediamide group. The ethanediamide (succinamide) backbone may enhance metabolic stability compared to ester or ketone analogs.
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O4/c1-2-3-10-27-24(31)25(32)28-16-21(18-4-9-22-23(15-18)34-17-33-22)30-13-11-29(12-14-30)20-7-5-19(26)6-8-20/h4-9,15,21H,2-3,10-14,16-17H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWACMBJPTGJCRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butylethanediamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the fluorophenyl group, and the coupling with the piperazine moiety. Common synthetic routes may include:
Formation of Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of Fluorophenyl Group: This step often involves the use of fluorobenzene derivatives and appropriate coupling reagents.
Coupling with Piperazine Moiety: The final step involves the coupling of the intermediate with piperazine derivatives under suitable conditions, such as the use of palladium-catalyzed cross-coupling reactions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
Chemical Reactions Analysis
N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butylethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety, using reagents like alkyl halides.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of benzodioxole can inhibit tumor cell proliferation. For instance, compounds similar to N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butylethanediamide have shown IC50 values in the low micromolar range against various cancer cell lines such as Huh7 and MDA-MB 231 .
Kinase Inhibition
The structure suggests potential activity against specific kinases. Related studies have evaluated compounds with similar frameworks for their inhibitory effects on DYRK1A, a kinase implicated in neurodegenerative diseases. Some derivatives demonstrated sub-micromolar IC50 values, indicating strong inhibitory potential .
Neuropharmacological Effects
Due to the piperazine moiety, the compound may exhibit effects on serotonin receptors (e.g., 5-HT2A) and dopamine receptors (e.g., D3), which are crucial in the treatment of psychiatric disorders . This dual modulation could lead to new therapeutic strategies for conditions such as depression and schizophrenia.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Antitumor Efficacy | Investigated the compound's effect on Huh7 cells; observed significant inhibition of cell proliferation. | Potential development as an anticancer agent. |
| Kinase Activity | Evaluated against DYRK1A; showed promising inhibitory effects at low concentrations. | Could lead to treatments for neurodegenerative diseases. |
| Psychiatric Modulation | Assessed interaction with serotonin and dopamine receptors; indicated potential for mood disorders. | May contribute to novel treatments for depression and anxiety disorders. |
Mechanism of Action
The mechanism of action of N’-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butylethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Analogs
Compounds with fluorophenylpiperazine groups are widely studied for CNS activity. For example:
- N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (): Shares a piperidine (vs. piperazine) core and butanamide chain. Piperidine derivatives often exhibit reduced receptor selectivity compared to piperazines due to conformational differences.
- 1-Benzylpiperazine (): A simpler analog lacking fluorophenyl and benzodioxol groups. It primarily acts as a serotonin receptor agonist but has weaker metabolic stability due to the absence of stabilizing amide bonds.
Key Differences :
| Parameter | Target Compound | N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide | 1-Benzylpiperazine |
|---|---|---|---|
| Core Structure | Piperazine | Piperidine | Piperazine |
| Aromatic Substituents | 4-Fluorophenyl, Benzodioxol | Phenyl, Phenylethyl | Benzyl |
| Pharmacokinetic Profile | Likely enhanced (succinamide) | Moderate (ester/amide balance) | Short half-life (amine) |
The fluorophenyl group in the target compound may improve blood-brain barrier penetration compared to non-fluorinated analogs . The benzodioxol moiety could confer oxidative stability, as seen in paroxetine derivatives .
Benzodioxol-Containing Compounds
- Paroxetine : A selective serotonin reuptake inhibitor (SSRI) with a benzodioxol group. The target compound’s benzodioxol may similarly enhance receptor binding but lacks paroxetine’s tertiary amine, suggesting divergent mechanisms.
- (E)-4-((2,4-Dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide (): Shares an aromatic amide backbone but replaces benzodioxol with a thiazolidinone ring. Thiazolidinones are associated with antidiabetic and anti-inflammatory activity, highlighting how heterocycle choice dictates therapeutic application.
Ethanediamide Derivatives
The succinamide group in the target compound contrasts with:
- N'-[(3Z)-1-Hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide (): A hydrazide derivative with an indole ring. Hydrazides are prone to hydrolysis, whereas succinamides offer better stability in physiological conditions.
- 7-Chloro-1,3-dihydro-3-hydroxy-1-methyl-5-phenyl-2H-1,4-benzodiazepin-2-one (): A benzodiazepine with a lactam ring. Lactams exhibit rapid absorption but shorter duration compared to succinamides.
Research Findings and Gaps
- Structural Insights : The SHELX system () is widely used for crystallographic analysis of small molecules, suggesting its utility for resolving the target compound’s conformation and intermolecular interactions.
- Synthetic Challenges : The synthesis of ethanediamide derivatives (e.g., ’s carbodiimide-mediated coupling) could inform routes for the target compound, though fluorophenylpiperazine incorporation may require specialized protecting groups.
- Pharmacological Data: No direct studies on the target compound were identified in the provided evidence. Comparative analysis relies on structural parallels to known bioactive molecules, emphasizing the need for in vitro binding assays and ADMET profiling.
Biological Activity
N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-butylethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Benzodioxole Ring: The presence of the benzodioxole moiety contributes to its pharmacological properties.
- Piperazine Derivative: The piperazine structure is known for its diverse biological activities, particularly in neuropharmacology.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation: It may interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in mood regulation and psychotropic effects.
- Kinase Inhibition: Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways. For instance, similar compounds have shown activity against DYRK1A, a kinase implicated in neurodegenerative diseases and cancer .
Biological Activity Overview
| Activity Type | Description | IC50 Values |
|---|---|---|
| Kinase Inhibition | Potential inhibition of DYRK1A and related kinases | IC50 < 10 μM |
| Antiproliferative Effects | Tested on various tumor cell lines including Huh7 and MDA-MB 231 | IC50 < 8 μM |
| Neuropharmacological Effects | Modulation of serotonin and dopamine receptors | Not explicitly stated |
1. Kinase Inhibition Studies
A series of compounds structurally related to this compound were evaluated for their inhibitory effects on DYRK1A. The results indicated that modifications to the piperazine ring significantly affected potency, with some derivatives achieving sub-micromolar IC50 values .
2. Antiproliferative Activity
In vitro studies demonstrated that the compound exhibited significant antiproliferative effects against various cancer cell lines. For example:
- Huh7 (liver cancer) : IC50 = 8 μM
- MDA-MB 231 (breast cancer) : IC50 values were also reported in the low micromolar range .
These findings suggest a potential role for this compound in cancer therapeutics.
Toxicological Assessment
Preliminary toxicological evaluations indicate that while the compound shows promising biological activities, further studies are necessary to assess its safety profile. The inhibition of lysosomal phospholipase A2 has been noted as a potential mechanism for drug-induced toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
